molecular formula C9H15N3O2 B1221785 Hercynine CAS No. 534-30-5

Hercynine

Cat. No.: B1221785
CAS No.: 534-30-5
M. Wt: 197.23 g/mol
InChI Key: GPPYTCRVKHULJH-UHFFFAOYSA-N
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Description

Hercynine is a naturally occurring compound that serves as a precursor to ergothioneine, a potent antioxidant. It is a histidine betaine derivative, specifically known as 2-mercaptohistidine trimethylbetaine. This compound is found in various fungi, plants, and animals, and plays a significant role in biological redox reactions.

Chemical Reactions Analysis

Types of Reactions

Hercynine undergoes several types of chemical reactions, including oxidation and further decomposition. It is the major oxidation product of ergothioneine and can be further oxidized by potent oxidants such as hypochlorite .

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of ergothioneine is this compound. Further oxidation of this compound can lead to unstable decomposition products .

Mechanism of Action

Hercynine exerts its effects primarily through its role as a precursor to ergothioneine. The biosynthesis of ergothioneine involves the conversion of this compound to S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide via an iron(II)-dependent oxidase . This pathway highlights the importance of this compound in maintaining redox balance and protecting cells from oxidative stress.

Comparison with Similar Compounds

Hercynine is similar to other histidine-derived alkaloids such as ergothioneine, ovothiol A, and selenoneine:

This compound is unique in its role as a precursor to ergothioneine, which is not synthesized by humans but is obtained through dietary sources. This makes this compound an essential compound in the study of antioxidant mechanisms and redox biology.

Properties

CAS No.

534-30-5

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)

InChI Key

GPPYTCRVKHULJH-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-]

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-]

melting_point

237 - 238 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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